2-(Benzoyloxy)-6-methoxyphenyl benzoate
Description
2-(Benzoyloxy)-6-methoxyphenyl benzoate is a substituted aromatic ester featuring a benzoyloxy group at the 2-position and a methoxy group at the 6-position of the phenyl ring. This compound belongs to the broader class of benzoate esters, which are widely studied for their diverse chemical properties and applications in pharmaceuticals, polymers, and organic synthesis.
Properties
CAS No. |
91201-69-3 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2-benzoyloxy-3-methoxyphenyl) benzoate |
InChI |
InChI=1S/C21H16O5/c1-24-17-13-8-14-18(25-20(22)15-9-4-2-5-10-15)19(17)26-21(23)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
OOOSPUHBGRSAHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyloxy)-6-methoxyphenyl benzoate can be achieved through the esterification of 2-hydroxy-6-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-6-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-carboxy-6-methoxyphenyl benzoate.
Reduction: Formation of 2-(benzoyloxy)-6-methoxyphenyl alcohol.
Substitution: Formation of various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
2-(Benzoyloxy)-6-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-(benzoyloxy)-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Based on structural similarity analyses (), the following compounds exhibit high similarity to 2-(benzoyloxy)-6-methoxyphenyl benzoate:
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Features |
|---|---|---|---|---|
| 5-(Benzyloxy)-2-hydroxybenzoic acid | 351335-29-0 | 1.00 | C14H12O4 | Benzyloxy and hydroxyl groups |
| Methyl 4-((2-formylphenoxy)methyl)benzoate | 6161-65-5 | 0.96 | C16H14O4 | Formylphenoxy substituent |
| 2-Methoxy-6-methylbenzoic acid | 579-75-9 | 0.96 | C9H10O3 | Methoxy and methyl groups |
| [3-(Benzoyloxy)-2-(Iodomethyl)-6-Methoxy-5-(4-Methylphenyl)Sulfonyloxyoxan-4-Yl] Benzoate | 34340-09-5 | N/A | C28H27IO9S | Iodomethyl and sulfonyloxy groups |
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., benzoyloxy) enhances stability but reduces solubility in polar solvents compared to simpler esters like methyl benzoate (CAS 93-58-3) .
- Complexity : Compounds with branched or bulky substituents (e.g., iodomethyl in CAS 34340-09-5) exhibit higher molecular weights (>600 Da) and lower commercial availability .
Reactivity and Functional Group Comparisons
Ester Reactivity
- Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in polymerization reactions compared to methacrylate-based esters. It achieves a 15–20% higher degree of conversion in resin cements, attributed to its superior electron-donating dimethylamino group .
- Methoxy Group Influence : The methoxy group in 2-(benzoyloxy)-6-methoxyphenyl benzoate likely reduces hydrolysis rates compared to hydroxyl-bearing analogs (e.g., 2-hydroxybenzoic acid derivatives) due to steric and electronic effects .
Physical and Chemical Properties
| Property | 2-(Benzoyloxy)-6-Methoxyphenyl Benzoate (Inferred) | Benzyl Benzoate (CAS 120-51-4) | Phenyl Benzoate (CAS 93-99-2) |
|---|---|---|---|
| Molecular Weight | ~348 g/mol | 212.24 g/mol | 198.22 g/mol |
| Melting Point | Not reported | 18–20°C | 69–71°C |
| Solubility in Water | Low | Insoluble | Insoluble |
| Stability | High (aromatic ester) | Moderate | High |
Notes:
- Solubility : Bulky substituents in 2-(benzoyloxy)-6-methoxyphenyl benzoate likely reduce aqueous solubility compared to aliphatic benzoates like isopropyl benzoate (CAS 939-48-0) .
- Thermal Stability : Aromatic esters generally exhibit higher thermal stability than aliphatic analogs due to resonance stabilization .
Biological Activity
2-(Benzoyloxy)-6-methoxyphenyl benzoate, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C21H16O5
- Molecular Weight : 336.35 g/mol
- CAS Number : 91201-69-3
Biological Activity Overview
The biological activity of 2-(Benzoyloxy)-6-methoxyphenyl benzoate has been primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's structure suggests potential interactions with biological macromolecules, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of benzoyloxy compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of 2-(Benzoyloxy)-6-methoxyphenyl benzoate against pathogens remains an area of active investigation, but preliminary results suggest promising activity against Gram-positive bacteria.
Anticancer Potential
The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation and trigger programmed cell death in cancer cell lines, suggesting that 2-(Benzoyloxy)-6-methoxyphenyl benzoate may possess similar mechanisms .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds like 2-(Benzoyloxy)-6-methoxyphenyl benzoate may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This aspect is particularly relevant in the context of chronic inflammatory diseases .
The mechanisms through which 2-(Benzoyloxy)-6-methoxyphenyl benzoate exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or inflammation.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to cancer and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-(Benzoyloxy)-6-methoxyphenyl benzoate:
-
Antimicrobial Efficacy :
- A study demonstrated that related benzoyloxy compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a potential for similar efficacy in 2-(Benzoyloxy)-6-methoxyphenyl benzoate.
- Anticancer Activity :
- Anti-inflammatory Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
